(3S)-N,N-dimethyl-3-azepanamine
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Overview
Description
(3S)-N,N-dimethyl-3-azepanamine is a chiral amine compound with a seven-membered ring structure It is characterized by the presence of a nitrogen atom within the ring and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N,N-dimethyl-3-azepanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a seven-membered ring lactam or a related compound.
Reduction: The lactam is reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Methylation: The resulting amine is then methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and methylation reactions are optimized for large-scale production, ensuring high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3S)-N,N-dimethyl-3-azepanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation to yield secondary or primary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted azepanamine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenated compounds (e.g., alkyl halides) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Hydroxylamines or oxides.
Reduction: Secondary or primary amines.
Substitution: Substituted azepanamine derivatives.
Scientific Research Applications
(3S)-N,N-dimethyl-3-azepanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of (3S)-N,N-dimethyl-3-azepanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include binding to active sites, altering enzyme conformation, or affecting signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
(3R)-N,N-dimethyl-3-azepanamine: The enantiomer of (3S)-N,N-dimethyl-3-azepanamine, differing in the spatial arrangement of atoms.
N,N-dimethyl-2-azepanamine: A structural isomer with the nitrogen atom positioned differently within the ring.
N,N-dimethyl-4-azepanamine: Another structural isomer with the nitrogen atom at a different position.
Uniqueness
This compound is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity in chemical reactions. Its seven-membered ring structure also provides a unique scaffold for the development of novel compounds with potential therapeutic applications.
Properties
IUPAC Name |
(3S)-N,N-dimethylazepan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)8-5-3-4-6-9-7-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKCNYMLYVVFAP-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCCCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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